Cas no 2228489-38-9 (5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid)
5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid
- 5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
- 2228489-38-9
- EN300-1941914
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- Inchi: 1S/C12H8F3NO4/c1-19-10-4-6(2-3-7(10)12(13,14)15)9-5-8(11(17)18)16-20-9/h2-5H,1H3,(H,17,18)
- InChI Key: MNCQOWXDENZWTR-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C2=CC(C(=O)O)=NO2)=CC=1OC)(F)F
Computed Properties
- Exact Mass: 287.04054222g/mol
- Monoisotopic Mass: 287.04054222g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 72.6Ų
5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941914-0.05g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 0.05g |
$912.0 | 2023-09-17 | ||
| Enamine | EN300-1941914-0.1g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 0.1g |
$956.0 | 2023-09-17 | ||
| Enamine | EN300-1941914-0.25g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 0.25g |
$999.0 | 2023-09-17 | ||
| Enamine | EN300-1941914-0.5g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 0.5g |
$1043.0 | 2023-09-17 | ||
| Enamine | EN300-1941914-1.0g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 1g |
$1086.0 | 2023-05-23 | ||
| Enamine | EN300-1941914-2.5g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 2.5g |
$2127.0 | 2023-09-17 | ||
| Enamine | EN300-1941914-5.0g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1941914-10.0g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-1941914-1g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 1g |
$1086.0 | 2023-09-17 | ||
| Enamine | EN300-1941914-5g |
5-[3-methoxy-4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
2228489-38-9 | 5g |
$3147.0 | 2023-09-17 |
5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid
Introduction to 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid (CAS No. 2228489-38-9)
5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid, with the CAS number 2228489-38-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a methoxy substituent on the phenyl ring imparts unique chemical and pharmacological properties to this molecule, making it a subject of extensive study.
The chemical structure of 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid is characterized by a 1,2-oxazole ring fused to a substituted phenyl group. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the methoxy substituent contributes to its electronic properties and solubility. These structural features collectively influence the compound's reactivity, stability, and biological activity.
In recent years, oxazoles have been extensively studied for their potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The introduction of fluorine atoms into organic molecules has been shown to improve their pharmacological profiles by enhancing lipophilicity, metabolic stability, and binding affinity to target proteins. The trifluoromethyl group in 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid is particularly noteworthy for these reasons.
The methoxy substituent on the phenyl ring also plays a crucial role in modulating the compound's properties. Methoxy groups are known to increase the electron density on the aromatic ring, which can affect the molecule's interaction with biological targets. This can lead to enhanced binding affinity and improved pharmacological activity. Additionally, the presence of a carboxylic acid group provides opportunities for further derivatization and functionalization, making 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid a versatile starting point for drug discovery efforts.
Recent studies have explored the biological activities of 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid. One notable area of research is its potential as an anticancer agent. Preliminary in vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.
In addition to its anticancer properties, 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a critical role in many diseases. Studies have demonstrated that this compound can inhibit key inflammatory mediators such as cytokines and chemokines, suggesting its potential use in treating inflammatory disorders.
The antimicrobial activity of oxazoles has also been well-documented. Research on 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a valuable candidate for developing new antibiotics to combat multidrug-resistant pathogens.
Beyond its direct biological activities, 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid has also been explored as a building block for more complex molecules. Its reactive carboxylic acid group allows for facile derivatization through various chemical reactions such as esterification and amidation. This versatility enables researchers to create libraries of analogs with diverse functional groups, facilitating structure–activity relationship (SAR) studies and optimizing pharmacological properties.
In conclusion, 5-3-methoxy-4-(trifluoromethyl)phenyl-1,2-oxazole-3-carboxylic acid (CAS No. 2228489-38-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and multifaceted biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing drug discovery efforts.
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